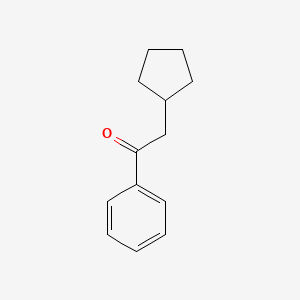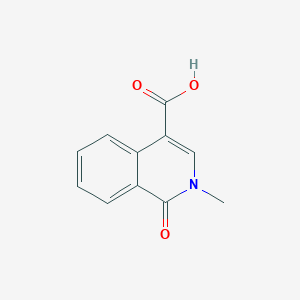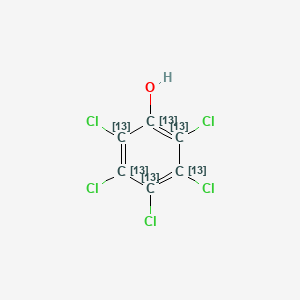
Pentachlorophenol-13C6
描述
Pentachlorophenol-13C6 is a chlorinated phenol compound where all six carbon atoms are isotopically labeled with carbon-13. This compound is primarily used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as environmental science, toxicology, and analytical chemistry .
准备方法
Synthetic Routes and Reaction Conditions: Pentachlorophenol-13C6 can be synthesized through the chlorination of phenol-13C6. The process involves the substitution of hydrogen atoms in phenol-13C6 with chlorine atoms under controlled conditions. The reaction typically requires a chlorinating agent such as chlorine gas or sodium hypochlorite, and the reaction is carried out in an inert solvent like carbon tetrachloride or chloroform .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity phenol-13C6 and chlorinating agents in large reactors. The reaction conditions are carefully controlled to ensure complete chlorination and high yield of the desired product .
化学反应分析
Types of Reactions: Pentachlorophenol-13C6 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form chlorinated quinones.
Reduction: Reduction reactions can convert it to less chlorinated phenols.
Substitution: It can undergo nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are used under basic conditions.
Major Products:
Oxidation: Chlorinated quinones.
Reduction: Less chlorinated phenols.
Substitution: Various substituted phenols depending on the nucleophile used.
科学研究应用
Pentachlorophenol-13C6 is extensively used in scientific research due to its isotopic labeling. Some of its applications include:
Environmental Science: Used to study the degradation and environmental fate of chlorinated phenols.
Toxicology: Helps in tracing the metabolic pathways and toxicokinetics of chlorinated phenols in biological systems.
Analytical Chemistry: Used as an internal standard in mass spectrometry for the quantification of chlorinated phenols in complex matrices.
作用机制
The mechanism of action of pentachlorophenol-13C6 involves its interaction with cellular components. It acts as an uncoupler of oxidative phosphorylation, disrupting the production of ATP in mitochondria. This leads to cellular energy depletion and can cause cell death. The compound also interacts with various enzymes and proteins, affecting their function and leading to toxic effects .
相似化合物的比较
Pentachlorophenol: The non-labeled version of pentachlorophenol-13C6.
Tetrachlorophenol: A chlorinated phenol with four chlorine atoms.
Trichlorophenol: A chlorinated phenol with three chlorine atoms.
Uniqueness: this compound is unique due to its isotopic labeling with carbon-13, which makes it particularly useful in research applications that require precise tracking and quantification of the compound. This isotopic labeling distinguishes it from other chlorinated phenols and enhances its utility in scientific studies .
属性
IUPAC Name |
2,3,4,5,6-pentachloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HCl5O/c7-1-2(8)4(10)6(12)5(11)3(1)9/h12H/i1+1,2+1,3+1,4+1,5+1,6+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZUPBVBPLAPZRR-IDEBNGHGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13C]1(=[13C]([13C](=[13C]([13C](=[13C]1Cl)Cl)Cl)Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HCl5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30483529 | |
| Record name | Pentachlorophenol-13C6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30483529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85380-74-1 | |
| Record name | Pentachlorophenol-13C6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30483529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
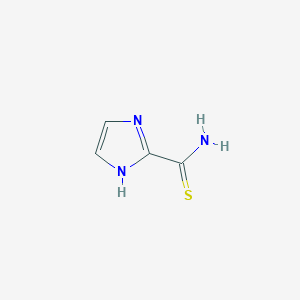
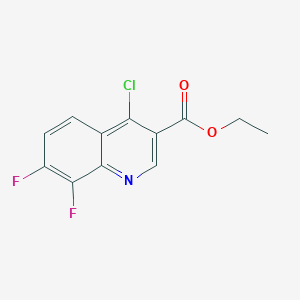
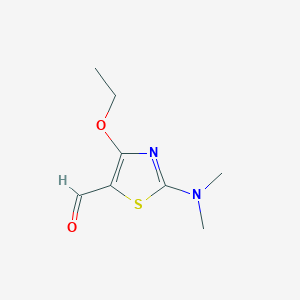
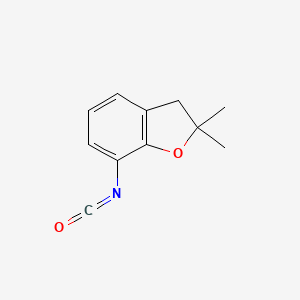

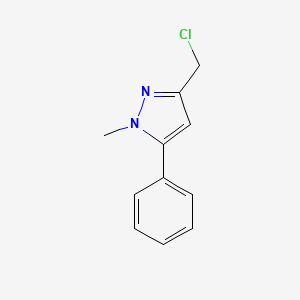
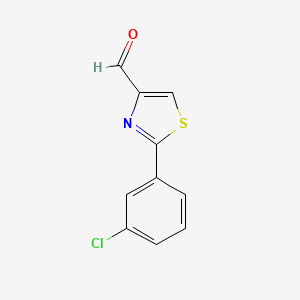
![N-methyl-1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine](/img/structure/B1357072.png)
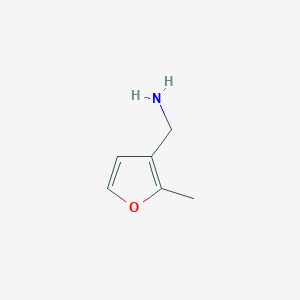
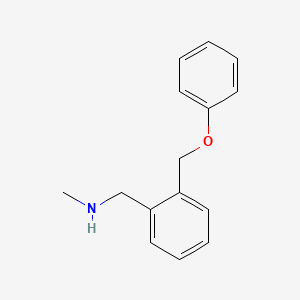
![2-Chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B1357077.png)

